N-Formyl-L-phenylalanine
Overview
Description
N-Formyl-L-phenylalanine is a formylated peptide . It is sometimes referred to as a chemotactic peptide and is a potent polymorphonuclear leukocyte chemotactic factor. It also acts as a macrophage activator .
Synthesis Analysis
The synthesis of N-Formyl-L-phenylalanine involves several steps. The four-component condensation of Ugi provides easy access to the desired peptide analogues . This reaction is modified so that the substituted hydrazones are prepared separately and then allowed to react with the isonitrile and the carboxylic acid . Another method involves the enzymatic synthesis of N-Formyl-L-aspartyl-L-phenylalanine Methyl Ester .Molecular Structure Analysis
The molecular structure of N-Formyl-L-phenylalanine involves a binding pocket containing the R2015.38XXXR2055.42 motif for formyl group interaction and receptor activation . This motif works together with D1063.33 for hydrogen bond formation with the N-formyl group and with fMet .Chemical Reactions Analysis
The chemical reactions involving N-Formyl-L-phenylalanine are complex. The addition of isonitriles to hydrazones was expected to proceed with a rather low reaction rate due to the reduced basicity of the hydrazones compared to the amine derivatives . Another reaction involves the enzymatic synthesis of N-formyl-L-aspartyl-L-phenylalanine Methyl Ester .Physical And Chemical Properties Analysis
N-Formyl-L-phenylalanine has a molecular weight of 193.20 g/mol . Its boiling point is 449.7±38.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
1. Conformational Space Analysis
- Application Summary: N-Formyl-L-phenylalanine is used in the conformational space analysis of protected amino acids. This involves exploring the potential energy surface (PES) of the amino acid to investigate all potential minima .
- Methods of Application: The conformational space landscape of L-phenylalanine amino acid with protected N- and C-termini is explored using an efficient genetic algorithm combined with DFT and MP2 calculations .
- Results: The study revealed that conformational building units corresponding to the right-handed helix and polyproline II are still missing from its PES and the inverse gamma turn form is preferred for this compound .
2. N-Formylation of Amines and Nitroarenes
- Application Summary: N-Formyl-L-phenylalanine is used in the N-formylation of amines or nitroarenes. This is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides, which are valuable intermediates in pharmacological syntheses or important building blocks in synthetic and industrial organic chemistry .
- Methods of Application: The conversion of all types of amines to formamides has been accomplished using reagents and an assortment of nanocatalysts, transition metal catalysts, organic catalysts, and acidic catalysts .
- Results: The most useful catalysts are often metal/metal oxide-based catalysts which are versatile and efficient. Heterogeneous nanocatalysts have found a unique niche for various N-formylation reactions owing to their thermal stability, reusability, large specific surface area, and high catalytic performance .
3. Chemotactic Peptide
- Application Summary: N-Formylmethionine-leucyl-phenylalanine (fMLF, fMLP or N-formyl-met-leu-phe) is an N-formylated tripeptide and sometimes simply referred to as chemotactic peptide. It is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and is also a macrophage activator .
- Methods of Application: This peptide is released by tissue bacteria, attracts and activates circulating blood leukocytes by binding to specific G protein coupled receptors on these cells, and thereby directs the inflammatory response to sites of bacterial invasion .
- Results: fMLF led to the first discovery of a leukocyte receptor for a chemotactic factor, defined three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses as well as many other activities, and helped define the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein coupled receptors induce cellular function .
4. Inducing Chemotaxis in Neutrophils
- Application Summary: N-Formyl-Met-Leu-Phe is used to induce chemotaxis in phosphoinositide 3-kinase γ (PI3Kγ) -/- neutrophils, and promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis and intracellular Ca 2+ release .
- Methods of Application: The peptide is added to a suspension of neutrophils, and its effects on cell behavior are observed .
- Results: The peptide has been found to promote a variety of cellular responses, including chemotaxis, adhesion, actin polymerization, phagocytosis, and calcium release .
5. Inducing Apoptosis in Neurons
- Application Summary: N-Formyl-methionyl-leucyl-phenylalanine (fMLP) may be present in the brain during some infectious diseases of the central nervous system (CNS). It has been found to induce apoptosis in murine neurons .
- Methods of Application: The study involved treating primary cultures of neurons with fMLP and observing the effects on cell behavior .
- Results: fMLP treatment was able to induce morphological features of apoptosis in cell cultures, as well as activation of the intrinsic apoptotic pathway, through the upregulation of caspase-9 and caspase-3. This effect occurred alongside the activation of the pro-apoptotic protein Bax and cytochrome c release .
6. Reactive Oxygen Species Production
- Application Summary: N-Formyl-l-methionyl-l-leucyl-phenylalanine (fMLP) has been found to induce reactive oxygen species (ROS) production in cells .
- Methods of Application: Cells were treated with fMLP and the effects on ROS production were observed .
- Results: fMLP treatment was found to increase ROS production in cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-formamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313053 | |
Record name | N-Formyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-phenylalanine | |
CAS RN |
13200-85-6 | |
Record name | N-Formyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13200-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formyl-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-FORMYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KES73LRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Formylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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